Product packaging for 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine(Cat. No.:)

2-[3-(4-Bromophenyl)phenyl]ethan-1-amine

Cat. No.: B13231841
M. Wt: 276.17 g/mol
InChI Key: YWHNBWDYODPQQP-UHFFFAOYSA-N
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Description

Significance of Phenethylamine (B48288) Scaffolds in Organic Synthesis and Medicinal Chemistry

The phenethylamine scaffold is a cornerstone in the architecture of a vast array of biologically active compounds. mdpi.comresearchgate.net This structural motif, characterized by a phenyl ring connected to an amino group via a two-carbon sidechain, is present in numerous endogenous molecules, including hormones and neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and adrenaline. mdpi.comwikipedia.orgwikipedia.org The inherent versatility of the phenethylamine backbone allows for extensive functionalization, leading to a diverse range of pharmacological activities. wikipedia.orgwikipedia.org

In medicinal chemistry, substituted phenethylamines are integral to the design of drugs targeting the central nervous system. wikipedia.org They are found in stimulants, hallucinogens, antidepressants, and appetite suppressants. wikipedia.orgwikipedia.org The ability of the phenethylamine core to interact with monoamine neurotransmitter systems is a primary reason for its widespread use in drug development. wikipedia.org The synthesis of phenethylamine derivatives is a mature field, with numerous established methods for creating libraries of compounds for biological screening. acs.org

Table 1: Examples of Bioactive Compounds Featuring a Phenethylamine Scaffold

Compound Name Chemical Class Primary Biological Role/Application
Dopamine Catecholamine Neurotransmitter involved in mood, motivation, and motor control mdpi.com
Amphetamine Substituted Phenethylamine Central nervous system stimulant wikipedia.org
Norepinephrine Catecholamine Neurotransmitter and hormone, involved in the "fight-or-flight" response mdpi.com

Importance of Biphenyl (B1667301) Moieties in Advanced Chemical Synthesis and Functional Materials

In the realm of functional materials, biphenyls are key components in the design of liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized properties. rsc.orgroyalsocietypublishing.org The tunable electronic and photophysical properties of biphenyl systems, achieved through substitution on the phenyl rings, make them highly valuable for these applications. royalsocietypublishing.org The planarity and extended π-system of the biphenyl core are crucial for its utility in these advanced materials. wikipedia.org

Table 2: Applications of Biphenyl Derivatives

Application Area Example of Biphenyl Derivative Use Key Property of Biphenyl Moiety
Pharmaceuticals Active pharmaceutical ingredients (APIs) in various drugs frontiersin.org Provides a rigid scaffold for molecular recognition
Liquid Crystals Core structure in liquid crystal displays (LCDs) arabjchem.org Anisotropic shape and polarizability
Organic Electronics Building block for organic light-emitting diodes (OLEDs) rsc.org Charge transport and luminescent properties

Research Context of Arylethanamines with Halogenated Aromatic Systems

The incorporation of halogen atoms, such as bromine, into arylethanamine structures is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.net The presence of a bromine atom on an aromatic ring can also introduce a site for further chemical modification through reactions like cross-coupling, enabling the synthesis of more complex derivatives. researchgate.net

Research into halogenated arylethanamines explores their potential as therapeutic agents for a range of conditions. For instance, brominated phenethylamines have been investigated for their effects on various receptor systems in the brain. The position of the halogen on the aromatic ring can significantly impact the compound's activity and selectivity. nih.govsigmaaldrich.com The study of these compounds contributes to a deeper understanding of structure-activity relationships and aids in the rational design of new drugs. nih.govmdpi.comeurekaselect.com

Table 3: Properties of a Related Halogenated Arylethanamine: 2-(4-Bromophenyl)ethylamine

Property Value
Molecular Formula C8H10BrN pharmaffiliates.com
Molecular Weight 200.08 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 63-72 °C at 0.2 mmHg sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrN B13231841 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

2-[3-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10H,8-9,16H2

InChI Key

YWHNBWDYODPQQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)CCN

Origin of Product

United States

Synthetic Methodologies for 2 3 4 Bromophenyl Phenyl Ethan 1 Amine and Analogous Biphenyl Phenethylamine Structures

Strategic Approaches to Arylethanamine Synthesis

The synthesis of arylethanamines, particularly those with complex substitution patterns like 2-[3-(4-bromophenyl)phenyl]ethan-1-amine, requires robust and versatile chemical strategies. Key among these are methods that allow for the precise formation of carbon-carbon and carbon-nitrogen bonds.

Cross-Coupling Reactions in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. mdpi.com These reactions are particularly crucial for the synthesis of biphenyl (B1667301) structures. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C bonds. mdpi.com The synthesis of biphenylamines and their derivatives often relies on these methodologies. uliege.be

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. mdpi.comnih.gov This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov For the synthesis of a biphenyl-phenethylamine, this could involve the coupling of an appropriately substituted arylboronic acid with an aryl halide. gre.ac.ukresearchgate.net

The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govnumberanalytics.comnumberanalytics.com This reaction is highly effective for constructing complex molecules, including pharmaceuticals. numberanalytics.comnumberanalytics.com Its application in synthesizing arylethylamines has been demonstrated, offering a pathway to chiral derivatives. researchgate.net

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method can be employed to introduce the ethylamine (B1201723) side chain onto an aryl scaffold. acs.org The reaction is known for its high efficiency and simplicity. mdpi.com

The Stille reaction utilizes the palladium-catalyzed coupling of an organotin compound with an organic electrophile. wikipedia.orgnumberanalytics.com This method is valued for the stability of the organostannane reagents to air and moisture and its compatibility with a broad array of functional groups. wikipedia.orgnih.gov It has been widely applied in the synthesis of complex natural products. numberanalytics.comnih.gov

ReactionKey ReactantsCatalystKey Advantages
Suzuki-MiyauraArylboronic acid/ester + Aryl halide/triflatePalladium(0) complexMild conditions, functional group tolerance, low toxicity of reagents. nih.gov
NegishiOrganozinc compound + Aryl halidePalladium or Nickel complexHigh reactivity, good for complex molecule synthesis. nih.govnumberanalytics.com
HeckAlkene + Aryl halide/triflatePalladium complexExcellent for vinylation of aryl groups. mdpi.comorganic-chemistry.org
StilleOrganostannane + Aryl halide/triflatePalladium complexStable reagents, broad functional group tolerance. wikipedia.orgnih.gov

A more recent advancement in the synthesis of β-phenethylamines involves a nickel and photoredox dual catalytic system. nih.govacs.orgnih.govacs.orgucla.edu This method allows for the cross-electrophile coupling of aliphatic aziridines with aryl iodides. nih.govacs.orgnih.gov The reaction proceeds under mild conditions, utilizes an inexpensive organic photocatalyst, and avoids the need for stoichiometric heterogeneous reductants. nih.govacs.orgnih.govacs.org Mechanistic studies suggest that the reaction may proceed through the nucleophilic ring-opening of the aziridine (B145994) by iodide to form an iodoamine intermediate. nih.govacs.org This modular approach provides access to a wide range of medicinally valuable β-phenethylamine derivatives. nih.govacs.orgnih.gov

Reductive Amination Strategies

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). organic-chemistry.org This process involves the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu It is a cornerstone in the pharmaceutical industry for C-N bond formation. mdpi.com Various reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumdpi.com The Leuckart reaction and its modifications represent a classic approach to reductive amination, often utilizing formic acid or its derivatives as the reducing agent. mdpi.comresearchgate.net This strategy is valuable for producing primary, secondary, and tertiary amines. harvard.edu

Cyclization Reactions for Related Heterocyclic Arylethanamine Systems (e.g., Pictet-Spengler, Imidazole (B134444) Formation)

Arylethanamines are important precursors for the synthesis of various heterocyclic systems.

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines. jk-sci.comthermofisher.comorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid. jk-sci.comthermofisher.comgoogle.com The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring. jk-sci.com The success of the reaction is often dependent on the presence of electron-donating groups on the aryl ring. jk-sci.com

Imidazole formation can also be achieved from phenethylamine (B48288) precursors. Imidazole derivatives are prevalent in natural products and drug molecules. google.com One classical method is the Radziszewski reaction, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). google.com More contemporary methods can involve the reaction of a phenethylamine with other reagents to construct the imidazole ring. google.comwjpsonline.com For instance, a reaction of acetophenone (B1666503) and phenethylamine can lead to an imidazole derivative. google.com

ReactionStarting MaterialReagent(s)Product
Pictet-Spenglerβ-ArylethylamineAldehyde or Ketone, Acid catalystTetrahydroisoquinoline. jk-sci.comthermofisher.comorganicreactions.org
Imidazole FormationPhenethylamine derivativeVarious (e.g., dicarbonyl compound, aldehyde, ammonia)Imidazole derivative. google.comwjpsonline.com

One-Pot Synthetic Methodologies for Substituted Amines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov For the synthesis of substituted amines, reductive amination can often be performed in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel. organic-chemistry.org For example, a mild and efficient one-pot reductive amination of aldehydes and ketones with amines can be achieved using α-picoline-borane as a reducing agent. organic-chemistry.org Such streamlined approaches are highly desirable in both academic and industrial settings for the preparation of complex amine derivatives.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of the target molecule and its analogs hinges on the careful preparation and functionalization of key intermediates. This involves the synthesis of halogenated aromatic compounds that serve as building blocks for both the biphenyl core and the eventual phenethylamine moiety.

The construction of the biphenyl scaffold is a cornerstone of the synthesis for compounds like this compound. Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming the crucial C(sp²)–C(sp²) bond that defines the biphenyl structure. rsc.org The Suzuki-Miyaura coupling reaction is particularly prominent in this context, offering a versatile and high-yielding route to unsymmetrical biaryl compounds from aryl halides and arylboronic acids or their esters. gre.ac.ukgoogle.com

For the synthesis of the target molecule, this typically involves the coupling of a 4-bromophenylboronic acid derivative with a second, differently functionalized bromo- or chloro-substituted benzene (B151609) ring. gre.ac.ukacs.org The reactivity of the halogen substituents is a key consideration; aryl iodides and bromides are generally more reactive than chlorides, allowing for selective and sequential couplings if a dihalogenated precursor is used. rsc.org

The synthesis of these halogenated precursors is well-established. For instance, 4-bromo-3,5-dichloroanisole can be prepared from 3,5-dichloroanisole (B44140) via bromination with N-bromosuccinimide (NBS). nih.gov Such multi-halogenated compounds can then be used in selective coupling reactions. The choice of catalyst, ligand, and base is critical for optimizing the yield and minimizing side products in Suzuki-Miyaura reactions. mdpi.com Systems based on palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated from palladium(II) chloride (PdCl₂) and phosphine (B1218219) ligands are commonly employed. acs.orgmdpi.com

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60% mdpi.com
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O>95% mdpi.com
Bromo-substituted benzyl (B1604629) estersPhenylboronic acidsPdCl₂/dppfK₃PO₄TolueneHigh Yields acs.org
Chlorinated iodobenzenesBenzene boronic acidsPd(dba)₂/DPDB--65-98% nih.gov

The phenethylamine moiety is a crucial pharmacophore present in a vast array of biologically active molecules. nih.govresearchgate.net Its synthesis can be approached in several ways. One of the most common and efficient methods involves the reduction of β-nitrostyrenes. beilstein-journals.orgtandfonline.commdma.ch These nitroalkene precursors are readily prepared through the condensation of the corresponding benzaldehyde (B42025) with nitromethane. Subsequent reduction of both the nitro group and the alkene double bond can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. mdma.choup.com A convenient method employs sodium borohydride in combination with copper(II) chloride, which can reduce substituted β-nitrostyrenes to phenethylamines in good yields under mild conditions. beilstein-journals.orgchemrxiv.org

Another well-established route to phenethylamines is the reduction of nitriles. libretexts.org For example, 2-phenylethylamine can be synthesized from benzyl chloride by first converting it to benzyl cyanide via nucleophilic substitution with sodium cyanide, followed by reduction of the nitrile group. vedantu.comorgsyn.org This reduction can be accomplished with powerful reducing agents like LiAlH₄ or through catalytic hydrogenation using catalysts such as Raney nickel or palladium on charcoal. libretexts.orgrsc.orgorgsyn.org The presence of ammonia during catalytic hydrogenation is often used to minimize the formation of secondary amine byproducts. orgsyn.org

Other synthetic methods for preparing amines include reductive amination of aldehydes and ketones, the Gabriel synthesis for primary amines, and the Hofmann and Curtius rearrangements. amerigoscientific.comstudymind.co.ukunacademy.com These varied approaches allow for the preparation of a wide range of functionalized amine-containing building blocks that can be incorporated into more complex structures. amerigoscientific.com

Starting MaterialKey ReagentsProduct TypeKey FeaturesReference
β-NitrostyrenesNaBH₄/CuCl₂PhenethylaminesMild, one-pot procedure, good yields (62-83%). beilstein-journals.org
β-NitrostyrenesH₂/Pd-C, EtOH-HClPhenethylaminesHigh yields, mild conditions (0°C, 1 atm H₂). mdma.ch
Benzyl CyanideH₂/Raney Nickel, NH₃2-PhenylethylamineHigh pressure/temperature, good yields (83-87%). orgsyn.org
Alkyl Halides1. NaCN; 2. LiAlH₄Primary AminesTwo-step process, adds one carbon atom. libretexts.org
Aromatic Nitro CompoundsH₂/Pt or Sn/HClAromatic AminesStandard method for converting nitroarenes to anilines. libretexts.orgstudymind.co.uk
Alkyl HalidesPotassium PhthalimidePrimary AminesGabriel Synthesis; avoids over-alkylation. unacademy.com

Computational and Theoretical Investigations of 2 3 4 Bromophenyl Phenyl Ethan 1 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of molecules at the electronic level. DFT, especially with functionals like B3LYP, has become a standard approach for optimizing molecular geometries and calculating various molecular properties due to its balance of accuracy and computational cost. researchgate.netresearchgate.net Such methods have been extensively applied to compounds containing bromophenyl moieties to elucidate their structural and electronic characteristics. researchgate.netnih.gov

The electronic structure of a molecule governs its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. irjweb.comnih.gov For instance, DFT calculations on related bromophenyl-containing compounds have shown HOMO-LUMO gaps varying with their specific structures, indicating differing levels of reactivity. nih.govnih.gov In one study on a halogenated chalcone, the calculated HOMO-LUMO energy gap was 4.12 eV, suggesting suitability for optoelectronic applications. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). researchgate.netresearchgate.net This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For related bromophenyl structures, MEP analysis has been used to pinpoint reactive centers, with negative potential often localized around electronegative atoms and positive potential near hydrogen atoms. researchgate.netnih.gov

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for an Analogous Bromophenyl Compound Data presented is for a related compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, to illustrate typical computational outputs.

ParameterEnergy (eV)
EHOMO-6.48
ELUMO-2.36
Energy Gap (ΔE) 4.12

Source: Adapted from computational studies on analogous compounds. nih.gov

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis using quantum chemical methods involves calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable, lowest-energy state. researchgate.net For flexible molecules like 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine, which has rotatable bonds, this analysis can reveal the preferred orientations of the phenyl rings and the ethanamine side chain. In a DFT study of a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, calculations identified a highly stable conformer that constituted 98.28% of the population, with minor, less stable conformers making up the rest. researchgate.net Such studies help in understanding the molecule's predominant shape in various environments.

Understanding how charge is distributed across the atoms within a molecule is essential for predicting its electrostatic interactions. Mulliken charge analysis is a method used to assign partial charges to individual atoms based on the quantum chemical wavefunction. irjweb.com This provides a quantitative picture of the molecular charge landscape, highlighting electronegative atoms that pull electron density towards themselves and electropositive atoms. In studies of similar heterocyclic compounds, DFT has been used to calculate Mulliken charges to provide insights into the atomic-level charge distribution, which complements the broader view given by MEP maps. irjweb.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. easychair.org MD simulations can model the conformational flexibility of this compound by simulating its movements at an atomic level. researchgate.net This is particularly important for understanding how the molecule might adapt its shape when interacting with a biological target. easychair.org

Furthermore, MD simulations can explicitly include solvent molecules (like water), allowing for the investigation of solvent effects on the molecule's conformation and stability. easychair.orgchemrxiv.org The hydration shell and solvent-mediated interactions can significantly influence a molecule's behavior, and MD provides a means to explore these complex environmental factors. easychair.orgnih.gov

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways. nih.gov For molecules like this compound, which can be synthesized through various routes, DFT calculations can be used to study the energetics of these synthetic steps. For example, computational studies on the Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds in such structures, have been used to investigate the reaction mechanism and rationalize product formation. nih.govresearchgate.net These studies help in optimizing reaction conditions and understanding potential side reactions.

Computational Studies on Molecular Interactions and Binding Energetics

To understand the potential biological activity of this compound, it is crucial to study its interactions with protein targets. Computational methods like molecular docking and binding free energy calculations are used to predict how a molecule might bind to a protein's active site and to estimate the strength of this interaction (binding affinity). springernature.com Advanced techniques such as Thermodynamic Integration with Enhanced Sampling (TIES) and Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) can provide quantitative predictions of binding free energies. nih.govnih.govresearchgate.net While specific studies on this compound are not available, research on other brominated compounds as inhibitors has shown that these computational approaches can achieve high correlation with experimental binding data, making them valuable tools in drug discovery. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Biphenyl Phenethylamine Derivatives

General Principles of SAR in Phenethylamine (B48288) Derivatives

The pharmacological profile of a phenethylamine derivative is determined by the interplay of its three core components: the aromatic ring, the ethylamine (B1201723) side chain, and the terminal amino group. SAR studies have established several general principles governing their activity. biomolther.org

The Aromatic Ring: The phenyl ring serves as a crucial recognition element, engaging in van der Waals, hydrophobic, and π-stacking interactions within the receptor binding pocket. Substitution on this ring is a primary method for modulating potency, selectivity, and efficacy. For instance, the position and nature of substituents can drastically alter receptor affinity. Studies on dopamine (B1211576) transporter (DAT) inhibitors have shown that the type of aromatic group is critical, with inhibitory effects varying between phenyl, thiophenyl, and other substituted phenyl groups. biomolther.orgkoreascience.kr Similarly, for serotonin (B10506) 5-HT2A receptor agonists, methoxy (B1213986) groups at the 2- and 5-positions are often optimal for high affinity. nih.gov

The Ethylamine Side Chain: The two-carbon linker between the aromatic ring and the amino group is critical for correct spatial orientation. α-Methylation of the side chain (as seen in amphetamines) can alter pharmacological properties, often increasing metabolic stability and affecting receptor binding. While α-methylation has little effect on the affinity of racemates for some serotonin receptors, it can diminish binding at others, such as the 5-HT1A receptor. nih.govfrontiersin.org

The Amino Group: The terminal amine is typically protonated at physiological pH, forming a key ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of many monoamine receptors (e.g., D3.32). nih.govresearchgate.net The degree of substitution on the nitrogen (primary, secondary, or tertiary amine) significantly impacts activity. For example, N,N-dimethylation generally decreases affinity for serotonin receptors. nih.gov

These foundational principles guide the rational design of new ligands. By systematically altering substituents on the aromatic ring and modifications to the side chain and amino group, researchers can fine-tune the compound's interaction with its target, leading to enhanced affinity, selectivity, and desired functional activity (e.g., agonist vs. antagonist).

Influence of Aromatic Substituents on Biological Activity Profiles

Aromatic substituents are a cornerstone of SAR modulation in phenethylamines. Their electronic properties (electron-donating or -withdrawing), steric bulk, and lipophilicity directly influence how the ligand fits into and interacts with the binding site of a protein. nih.gov

Studies targeting the 5-HT2A receptor have demonstrated that extending a lipophilic substituent at the 4-position of the phenyl ring generally increases binding affinity. frontiersin.org For example, replacing a smaller group with a larger alkyl group can enhance potency. frontiersin.org Conversely, the introduction of certain groups can be detrimental; methoxy groups on the aromatic ring have been shown to result in very weak or no inhibitory activity at the dopamine transporter. biomolther.orgkoreascience.kr The specific placement of the substituent is also paramount. For many phenethylamine-based 5-HT2A receptor ligands, substitution at the para-position of the phenyl ring often yields the most favorable increase in binding affinity. nih.govresearchgate.netnih.govbiomolther.orgkoreascience.kr

Halogenation is a widely used medicinal chemistry strategy to enhance the pharmacological properties of a lead compound. The introduction of a halogen atom like bromine can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions, such as halogen bonds, within a receptor pocket. researchgate.net

In the context of phenethylamine derivatives, para-halogenation is a particularly effective strategy for enhancing affinity at serotonergic and dopaminergic targets. nih.govresearchgate.netnih.gov Studies on a wide range of phenethylamines have consistently shown that adding a bromine atom at the 4-position of the phenyl ring enhances affinity for serotonin receptors. nih.gov This effect is believed to be due to a combination of increased lipophilicity, which can improve passage through biological membranes and enhance hydrophobic interactions in the binding pocket, and the potential for specific electronic interactions. nih.govresearchgate.net For example, the 4-bromo substituent in potent 5-HT2A agonists like Bromo-DragonFLY is known to occupy a specific region of the receptor's binding site. nih.gov The size of the halogen is also a factor; increasing the size of the para-substituent on amphetamines and methcathinones has been shown to decrease the selectivity for the dopamine transporter over the serotonin transporter, leading to more potent serotonin uptake inhibition. researchgate.net

Compound ClassSubstituent at 4-positionEffect on Receptor Affinity (General Trend)Target Receptor(s)
Phenethylamines-H (unsubstituted)Baseline/Low Affinity5-HT Receptors
Phenethylamines-CH₃Enhanced Affinity5-HT Receptors
Phenethylamines-C₂H₅Enhanced Affinity5-HT Receptors
Phenethylamines-BrSignificantly Enhanced Affinity 5-HT Receptors
Amphetamines-ClIncreased 5-HT Transporter InhibitionSERT vs DAT
Amphetamines-FIncreased 5-HT Transporter InhibitionSERT vs DAT

This table summarizes general trends observed in structure-activity relationship studies of phenethylamine derivatives. nih.govresearchgate.net

The introduction of a biphenyl (B1667301) moiety, as seen in 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine, represents a significant structural modification to the basic phenethylamine scaffold. Biphenyl groups are important in medicinal chemistry as they can introduce conformational constraints and provide an extended structure for probing larger or multiple binding pockets within a receptor. arabjchem.org

In the specific case of this compound, the substitution pattern is critical. The ethylamine side chain is attached at the meta-position of the first phenyl ring. This contrasts with many classic phenethylamines where the side chain is directly attached to the primary substituted ring. The second phenyl ring, bearing the 4-bromo substituent, is attached at the 3-position of the first ring. This arrangement creates a larger, more conformationally complex structure.

The effects of this substitution pattern on molecular recognition are multifaceted:

Increased Size and Lipophilicity : The biphenyl group significantly increases the size and lipophilicity of the molecule, which can lead to stronger, less specific binding or allow the molecule to access deep, hydrophobic pockets within the receptor.

Conformational Flexibility : The bond between the two phenyl rings allows for rotation, meaning the molecule can adopt various conformations. The optimal dihedral angle between the rings will be crucial for fitting into the receptor's binding site. This flexibility allows the ligand to adapt its shape to the topography of the binding pocket. researchgate.net

Vectorial Projection of Substituents : The meta-linkage of the ethylamine chain positions the 4-bromophenyl group in a distinct spatial vector relative to the core pharmacophore (the protonated amine). This allows the 4-bromo group to probe for interactions in regions of the receptor that would be inaccessible to a substituent on a single phenyl ring, potentially leading to novel selectivity or activity profiles.

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. Receptors are chiral environments, composed of L-amino acids, and thus can differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral ligand.

While the parent compound this compound is not chiral, modifications to the ethylamine side chain, such as α-methylation, would introduce a chiral center. In such cases, the (R) and (S) enantiomers would be expected to exhibit different biological activities. This is because only one enantiomer can achieve the optimal three-point interaction with the receptor binding site. Docking simulations of other chiral phenethylamine derivatives have shown that different stereoisomers can have significantly different binding stabilities. For example, in one study on a dopamine reuptake inhibitor, the (S)-form was found to be more stable in the binding site of the dopamine transporter than the (R)-form. koreascience.kr This difference in stability translates directly to a difference in binding affinity and, consequently, potency.

Even in achiral phenethylamines, the conformation of the ethylamine side chain (gauche vs. anti) is a critical stereochemical consideration. The molecule must adopt a specific "bioactive conformation" to properly orient the aromatic ring and the amino group for optimal interaction with their respective binding subsites within the receptor. researchgate.net

Homology Modeling and Ligand-Receptor Interaction Profiling

In the absence of high-resolution crystal structures for many GPCRs and transporters, homology modeling has become an indispensable tool for understanding ligand-receptor interactions. escholarship.org This computational technique involves building a three-dimensional model of a target protein using the known crystal structure of a closely related homologous protein as a template. escholarship.org For monoamine receptors like the 5-HT and dopamine receptors, structures of related GPCRs such as the β2-adrenergic receptor have served as effective templates. nih.govescholarship.org

Once a homology model is generated, ligand-receptor interaction profiling can be performed using molecular docking simulations. This process involves computationally placing the ligand (e.g., a biphenyl phenethylamine derivative) into the predicted binding site of the receptor model in various possible orientations and conformations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable and likely binding mode.

These simulations provide valuable insights that complement experimental SAR data:

Visualizing Binding Poses : Docking can show how the phenethylamine derivative orients itself in the binding pocket. For example, it can confirm the ionic interaction between the protonated amine and the conserved aspartate residue (D3.32). nih.govresearchgate.net

Identifying Key Interactions : The models can reveal specific amino acid residues that interact with different parts of the ligand. For instance, a simulation could predict that the 4-bromo substituent of the biphenyl moiety forms a halogen bond or a hydrophobic interaction with a specific residue (e.g., a serine or phenylalanine) in a distal part of the binding pocket. nih.gov

Explaining SAR Trends : Homology modeling can help explain why certain modifications enhance or diminish activity. For example, if a bulky substituent leads to a steric clash with a residue in the model, it would explain its observed low affinity. nih.gov It can also rationalize stereochemical preferences by showing how one enantiomer fits more snugly into the binding site than the other. koreascience.kr

By combining experimental SAR studies with computational homology modeling and docking, researchers can build a comprehensive understanding of the molecular determinants of ligand recognition and activity, guiding the design of more potent and selective therapeutic agents.

Molecular Mechanisms of Action for Biphenyl Phenethylamine Derivatives

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors, Adrenoceptors)

The phenethylamine (B48288) scaffold is a well-established pharmacophore that interacts with numerous G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and adrenergic receptors (adrenoceptors). nih.gov The specific substitution pattern on the phenyl rings and the ethylamine (B1201723) side chain dictates the affinity and selectivity for these receptor subtypes.

Serotonin Receptors: Phenethylamine derivatives frequently exhibit significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. biomolther.orgkoreascience.kr Structure-activity relationship studies have shown that substitutions on the phenyl ring can dramatically influence binding. For instance, 4-bromination of the phenethylamine ring has been demonstrated to enhance affinity for serotonin receptors. nih.gov

While direct binding data for 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine is not available, data from the closely related brominated phenethylamine, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), illustrates the typical binding profile for this class. Studies on conformationally constrained analogs of 2C-B show affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors, with Ki values in the nanomolar to low-micromolar range. nih.gov The affinity for 5-HT2A receptors is particularly linked to the psychoactive effects of many phenethylamines. nih.gov

Adrenoceptors: The phenethylamine structure is also the backbone for endogenous catecholamines like norepinephrine (B1679862) and epinephrine, which are the primary ligands for α- and β-adrenoceptors. nih.gov Consequently, synthetic derivatives often retain affinity for these receptors. frontiersin.orguobasrah.edu.iq The nature of the substituent on the amine group and the pattern of substitution on the aromatic rings are critical in determining selectivity and whether the compound acts as an agonist or antagonist. uobasrah.edu.iq Biphenyl (B1667301) phenethylamine derivatives may interact with both α and β subtypes, contributing to a broad pharmacological profile. nih.gov

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Human 5-HT2A893 nih.gov
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Human 5-HT2B231 nih.gov
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Human 5-HT2C486 nih.gov

Enzyme Inhibition or Activation Pathways

Beyond direct receptor interaction, biphenyl phenethylamine derivatives can modulate neurotransmission by inhibiting key enzymes involved in the synthesis, metabolism, and packaging of monoamine neurotransmitters.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. frontiersin.org Phenethylamine itself is a selective substrate for MAO-B. frontiersin.org Structural modifications to the phenethylamine skeleton can transform these molecules into potent MAO inhibitors. frontiersin.org For example, studies on α-ethylphenethylamine (AEPEA), a structural analog, show competitive inhibition of both MAO-A and MAO-B, with a preference for MAO-A. researchgate.net Inhibition of MAO leads to increased synaptic concentrations of monoamine neurotransmitters, thereby potentiating their signaling. researchgate.netnih.gov

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Substituted phenethylamines are also known to interact with the vesicular monoamine transporter 2 (VMAT2). biomolther.orgnih.gov VMAT2 is responsible for packaging monoamines into synaptic vesicles for later release. Inhibition of VMAT2 disrupts this process, leading to an increase in cytosolic neurotransmitter levels and potentially inducing their reverse transport out of the neuron. biomolther.org

CompoundEnzyme TargetInhibitory Constant (Ki, µM)Inhibition TypeReference
α-ethylphenethylamine (AEPEA)Human MAO-A14.0Competitive researchgate.net
α-ethylphenethylamine (AEPEA)Human MAO-B234Competitive researchgate.net
AmphetamineHuman MAO-A5.3Competitive researchgate.net

Interaction with Specific Intracellular Targets and Signaling Cascades

A crucial aspect of phenethylamine pharmacology is their interaction with the intracellular Trace Amine-Associated Receptor 1 (TAAR1). frontiersin.orgwikipedia.org Unlike most neurotransmitter receptors which are located on the cell surface, TAAR1 is primarily found on the internal membranes of presynaptic neurons. wikipedia.orgbluelight.org

Activation of TAAR1 by ligands such as β-phenethylamine initiates several downstream signaling cascades. nih.gov The canonical pathway involves Gs protein coupling, which stimulates adenylyl cyclase activity and leads to a subsequent increase in intracellular cyclic AMP (cAMP). frontiersin.orgnih.gov This increase in cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which then phosphorylate various downstream targets. wikipedia.orgbluelight.orgnih.gov

Furthermore, TAAR1 signaling has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2. nih.govnih.gov This ERK1/2 activation can promote cell survival by upregulating anti-apoptotic proteins like Bcl-2. nih.gov TAAR1 can also engage in receptor crosstalk, notably with the dopamine D2 receptor, which can switch the signaling from a Gs-mediated pathway to a β-arrestin2–dependent cascade that involves the Akt/GSK3β pathway. frontiersin.orgnih.gov

Molecular Docking and Binding Affinity Predictions to Elucidate Target Engagement

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding of ligands like biphenyl phenethylamine derivatives to their protein targets. These studies provide insights into the specific molecular interactions that govern binding affinity and selectivity.

Docking studies performed on brominated phenethylamine analogs within the crystal structure of the 5-HT2B receptor have revealed key binding determinants. nih.govresearchgate.net These models predict that the protonated amine of the ethylamine side chain forms a crucial salt bridge with a highly conserved aspartate residue in transmembrane helix 3 (D3.32). nih.govresearchgate.net Other polar residues, such as a serine in transmembrane helix 3 (S3.36), can form hydrogen bonds with substituents on the phenyl ring. nih.gov

The position of the bromine atom is also critical. Docking poses of 4-bromo-phenethylamine derivatives place the bromine atom in a pocket near transmembrane helix 5. nih.govresearchgate.net The specific amino acid at this position (5.46) varies between 5-HT2 receptor subtypes (a polar serine in human 5-HT2A versus a nonpolar alanine (B10760859) in 5-HT2B/2C), and the interaction with the bromine atom can therefore contribute significantly to subtype selectivity. nih.gov Similarly, docking studies of phenethylamine derivatives into the human dopamine transporter (DAT) highlight the importance of hydrogen bonding and hydrophobic interactions within the binding site. biomolther.org

Ligand ClassReceptor TargetKey Interacting ResidueType of InteractionReference
Brominated Phenethylamines5-HT2B ReceptorAspartate (D3.32)Salt Bridge with Amine nih.govresearchgate.net
Brominated Phenethylamines5-HT2B ReceptorSerine (S3.36)Hydrogen Bond with Ring Substituent nih.gov
Phenethylamine DerivativesDopamine Transporter (hDAT)Aspartate (Asp79)Hydrogen Bond with Amine biomolther.org

Applications and Future Research Directions

Role as Advanced Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

The structure of 2-[3-(4-Bromophenyl)phenyl]ethan-1-amine positions it as a highly valuable building block in organic synthesis. The biphenyl (B1667301) molecule itself is a fundamental backbone in the stereoselective synthesis of organic materials. bohrium.com The phenethylamine (B48288) motif is also a critical component, widely found in medicinal chemistry and natural products. mdpi.comresearchgate.net The combination of these two features, along with two key reactive sites—the primary amine and the aryl bromide—allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

The primary amine group serves as a versatile nucleophile and a site for a wide array of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse functional groups. This reactivity is fundamental for building larger molecules, as seen in the synthesis of pyrazinoisoquinoline derivatives from the related 4-bromophenethylamine. sigmaaldrich.com

Simultaneously, the bromine atom on one of the phenyl rings is a prime handle for transition-metal-catalyzed cross-coupling reactions. Techniques like the Suzuki, Heck, and Buchwald-Hartwig reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This dual reactivity allows for a modular approach to synthesis, where different fragments can be systematically introduced. For instance, various arylboronic acids can be coupled at the bromophenyl site to create more complex, tri- and tetra-aryl systems. researchgate.net This strategic functionalization is crucial for creating libraries of compounds for drug discovery or for tuning the electronic properties of materials.

The utility of similar brominated aryl amines as synthetic intermediates is well-documented. For example, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one serves as a key starting material for synthesizing series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, which are of interest for their biological properties. bibliomed.org This highlights the role of the bromophenyl moiety in accessing complex heterocyclic systems.

Functional GroupType of ReactionPotential Products/Applications
Primary Amine (-NH2)Acylation, Alkylation, Reductive AminationAmides, secondary/tertiary amines, heterocyclic scaffolds
Aryl Bromide (-Br)Suzuki Coupling, Buchwald-Hartwig AminationPoly-aryl systems, complex amines, materials precursors
Biphenyl CoreScaffoldFoundation for liquid crystals, ligands, bioactive molecules

Utility as Ligands in Coordination Chemistry and Catalysis

The presence of a primary amine group makes this compound a promising candidate as a ligand in coordination chemistry. Amine-containing ligands are versatile due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to a wide range of metal centers. nih.govsciencenet.cn Multidentate neutral amine ligands are particularly successful in stabilizing highly reactive metal species. nih.gov

While this compound is a monodentate ligand in its basic form, it can be derivatized to create bidentate or multidentate ligands. For example, reaction of the amine with other ligand-forming fragments could yield chelating agents. The biphenyl framework provides steric bulk and can influence the geometry and stability of the resulting metal complexes. The flexibility of the ethylamine (B1201723) linker allows the ligand to adapt to the preferred coordination geometry of different metal ions. rsc.org

The coordination complexes formed from such ligands can have diverse applications, including catalysis. By tuning the electronic properties of the ligand—for instance, through substitution at the bromophenyl ring—the reactivity of the coordinated metal center can be modulated. Metal complexes derived from related structures, such as those involving thiosemicarbazones with a bromophenyl group, have been investigated for their cytotoxic activity, demonstrating that coordination can impart significant biological effects. nih.gov The development of coordination polymers and metal-organic frameworks (MOFs) is another area where such ligands could be employed, with the amine group providing the coordination site and the biphenyl structure acting as a rigid or semi-rigid linker. mdpi.com

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are essential tools for visualizing and understanding biological processes. The 2-phenethylamine scaffold is a well-established pharmacophore present in many neuroactive compounds and other biologically active molecules. mdpi.com This inherent biological relevance makes derivatives of this compound attractive candidates for the development of targeted chemical probes.

The primary amine group is an ideal site for conjugation with fluorophores, affinity tags, or other reporter groups. Derivatization of amines is a common strategy for creating probes. mdpi.com For instance, coupling the amine with a fluorescent dye would allow for the tracking of the molecule's distribution in cells or tissues. Given the biphenyl-phenethylamine structure's potential to interact with specific biological targets, such probes could be used for receptor labeling and imaging.

Furthermore, the biphenyl moiety can be modified to tune the photophysical properties of a potential probe. For example, extending the conjugation through Suzuki coupling at the bromo position could shift the absorption and emission wavelengths of an attached fluorophore into the near-infrared range, which is advantageous for deep-tissue imaging. Heterocyclic systems derived from related precursors, such as 1,3,4-oxadiazoles, have been developed as pH-responsive fluorescent probes, indicating the potential for this class of compounds to be transformed into functional molecular sensors. mdpi.com

Potential in Advanced Materials Science Research (e.g., Organic Light Emitting Diodes)

Arylamine derivatives are a cornerstone of materials science, particularly in the field of organic electronics. snu.ac.kr Compounds containing triphenylamine (B166846) and biphenyl units are widely used as hole-transporting materials (HTMs) and emitters in Organic Light Emitting Diodes (OLEDs) due to their excellent charge-carrying properties and thermal stability. snu.ac.krmdpi.com

This compound contains both the arylamine and biphenyl motifs, making it a promising precursor for novel OLED materials. The primary amine can be arylated, for instance, through Buchwald-Hartwig amination, to create a triarylamine structure. The resulting molecule would possess a non-coplanar, propeller-like shape that is beneficial for forming stable amorphous films, a key requirement for OLED fabrication.

The biphenyl core contributes to a high glass transition temperature and good morphological stability. The bromo-substituent offers a site for further modification to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in an OLED device. beilstein-journals.org The development of multifunctional organic materials that can act as both emitters and charge transporters is an active area of research, and the biphenyl-phenethylamine scaffold provides a versatile platform for designing such advanced materials. snu.ac.kr

Material PropertyRelevant Structural FeaturePotential Advantage
Hole TransportArylamine (derivatized)Efficient injection/transport of positive charges
Morphological StabilityBiphenyl CoreHigh glass transition temperature, stable amorphous films
Tunable ElectronicsBromo-substituentModification of HOMO/LUMO levels via cross-coupling
Emission PropertiesExtended π-conjugationPotential for blue or green light emission in OLEDs

Emerging Research Avenues in Biphenyl-Phenethylamine Chemistry and its Derivatization

The future of research on this compound and related compounds is rich with possibilities, spanning medicinal chemistry, materials science, and catalysis. Key emerging avenues will likely focus on exploiting the synthetic versatility of this scaffold.

One major direction is the creation of diverse molecular libraries through systematic derivatization. nih.govmdpi.com High-throughput synthesis and screening could be used to explore the biological activities of novel derivatives. Given the prevalence of the phenethylamine core in neuroscience, research could focus on developing new ligands for receptors in the central nervous system. mdpi.comresearchgate.net

In materials science, research could focus on incorporating this moiety into larger, conjugated polymer systems for applications in organic solar cells and thin-film transistors. The synthesis of dendrimers with a biphenyl-phenethylamine core could lead to new materials with unique photophysical properties.

Furthermore, the development of novel catalytic systems based on metal complexes of ligands derived from this scaffold is a promising area. This could include asymmetric catalysis, where chiral versions of the ligand could be used to induce stereoselectivity in chemical reactions. The ongoing development of new cross-coupling and derivatization methods will continue to expand the toolkit available to chemists, enabling access to previously unreachable chemical space based on the biphenyl-phenethylamine framework. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.